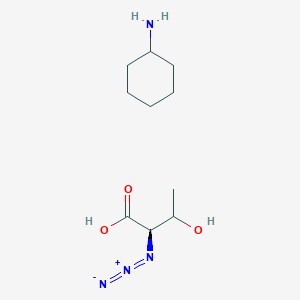

D-azidothreonine CHA salt

Description

D-Azidothreonine CHA salt is a synthetic amino acid derivative modified with an azido (-N₃) functional group, where "CHA" likely denotes a counterion such as cyclohexylammonium. This compound is primarily utilized in biochemical research, particularly in click chemistry applications (e.g., bioconjugation, proteomics, and drug delivery) due to its azide group’s ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . The CHA salt form likely enhances solubility and stability for laboratory handling.

Properties

Molecular Formula |

C10H20N4O3 |

|---|---|

Molecular Weight |

244.29 |

Synonyms |

cyclohexanaminium (2S,3R)-2-azido-3-hydroxybutanoate; N3-Thr-OH |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-azidothreonine CHA salt typically involves the following steps:

Starting Material: The process begins with D-threonine, a naturally occurring amino acid.

Azidation: The hydroxyl group of D-threonine is converted to an azido group using azidation reagents such as sodium azide (NaN₃) in the presence of a suitable catalyst.

Salt Formation: The azidated product is then reacted with cyclohexylammonium (CHA) to form the CHA salt. This step often requires careful control of pH and temperature to ensure the formation of the desired salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory procedures with additional considerations for safety, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

D-azidothreonine CHA salt can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), and appropriate nucleophiles.

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

Cycloaddition: Alkynes, copper(I) catalysts.

Major Products

Substitution: Various substituted threonine derivatives.

Reduction: D-amino threonine derivatives.

Cycloaddition: Triazole-containing compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, D-azidothreonine CHA salt is used as a building block for the synthesis of more complex molecules. Its azido group is highly reactive, making it a valuable intermediate in the preparation of various derivatives.

Biology

In biological research, this compound is used to study protein modifications and interactions. The azido group can be incorporated into proteins and subsequently used for bioorthogonal labeling, allowing researchers to track and analyze protein behavior in cells.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which D-azidothreonine CHA salt exerts its effects depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Azidoisoleucine CHA Salt

- Structural Differences : L-Azidoisoleucine features a branched alkyl side chain, contrasting with D-azidothreonine’s β-hydroxyl group. This structural variance impacts hydrophilicity and reactivity.

- Commercial Data : Priced lower at ¥2,772 (1 g) and ¥10,494 (5 g), it may indicate simpler synthesis or higher availability compared to D-azidothreonine .

- Applications: Suitable for hydrophobic tagging or membrane-protein studies due to its nonpolar side chain.

D-Azidotyrosine tert-Butyl Ether CHA Salt

- Structural Differences: Incorporates a phenolic ring and a tert-butyl ether group, increasing steric bulk and lipophilicity. The molecular formula (C₁₉H₃₀N₄O₃) reflects these additions .

- Applications : The tert-butyl group acts as a protecting moiety, enhancing stability in acidic conditions. Its aromatic ring enables UV detection or photoaffinity labeling.

General Trends in Azido-Amino Acid Salts

- Price vs. Complexity : D-Azidothreonine’s higher cost versus L-azidoisoleucine suggests stereochemical (D-configuration) or synthetic challenges.

- Functional Group Influence : Hydroxyl (threonine), alkyl (isoleucine), and aromatic (tyrosine) groups dictate solubility, target specificity, and reaction kinetics.

Data Table: Key Parameters of Azido-Amino Acid CHA Salts

Q & A

Q. How should researchers design experiments to investigate the biological activity of this compound while minimizing assay interference?

- Methodological Answer : Pre-screen for cytotoxicity (e.g., MTT assays) and confirm target engagement via fluorescent probes or SPR. Address solubility challenges using biocompatible solvents (e.g., DMSO-water mixtures). Include negative controls (e.g., non-azidated analogs) and statistical validation (p-values, error bars) .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental results (e.g., binding affinities)?

- Methodological Answer : Re-evaluate force field parameters or solvent models in simulations. Use experimental data (e.g., ITC for binding constants) to refine computational inputs. Publish raw data and code to enable peer validation .

Data Analysis & Reporting

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

- Methodological Answer : Adhere to the "Materials and Methods" guidelines from authoritative journals (e.g., Beilstein Journal ). Include detailed procedural steps, equipment models, and raw data in supplementary files. Use standardized nomenclature for chemical reactions .

Q. What frameworks are effective for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Perform meta-analyses with strict inclusion criteria (e.g., assay type, concentration ranges). Use funnel plots to detect publication bias. Highlight methodological differences (e.g., cell lines, incubation times) in the "Discussion" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.